

Chemical and physical properties of L-Canaline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Canaline

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L-Canaline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Canaline, a non-proteinogenic amino acid found in leguminous plants, is a potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably ornithine aminotransferase (OAT). Its unique chemical structure and biological activity have garnered significant interest in the fields of biochemistry and pharmacology. This technical guide provides an in-depth overview of the chemical and physical properties of **L-Canaline**, detailed experimental protocols for its study, and a summary of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

L-Canaline, systematically named (2S)-2-amino-4-(aminooxy)butanoic acid, is a structural analog of ornithine. Its chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, certain physical properties are based on computational predictions and should be considered as such.

Identification

Identifier	Value
IUPAC Name	(2S)-2-amino-4-(aminooxy)butanoic acid
Synonyms	Canaline, O-Amino-L-homoserine
CAS Number	496-93-5
Molecular Formula	C4H10N2O3
Molecular Weight	134.13 g/mol
Canonical SMILES	C(CON)C(C(=O)O)N
InChI Key	FQPGMQABJNQLLF-VKHYHEASA-N

Physicochemical Properties

Property	Value	Source
Physical State	Solid	Experimental
Melting Point	213 °C	Predicted
Boiling Point	378.1 °C	Predicted
Density	1.298 g/cm ³	Predicted
Solubility	Soluble in water. Soluble in DMSO (≤1 mg/ml) and PBS (pH 7.2, 10 mg/ml).[1]	Experimental
pKa (Strongest Acidic)	2.24	Predicted
pKa (Strongest Basic)	9.46	Predicted

Spectroscopic Data

Experimental spectroscopic data for **L-Canaline** is not readily available in public spectral databases. Researchers undertaking the synthesis or isolation of **L-Canaline** will need to perform their own spectral characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry). For reference, the analysis of the structurally related compound, L-canavanine, has been documented and may provide some comparative insights.

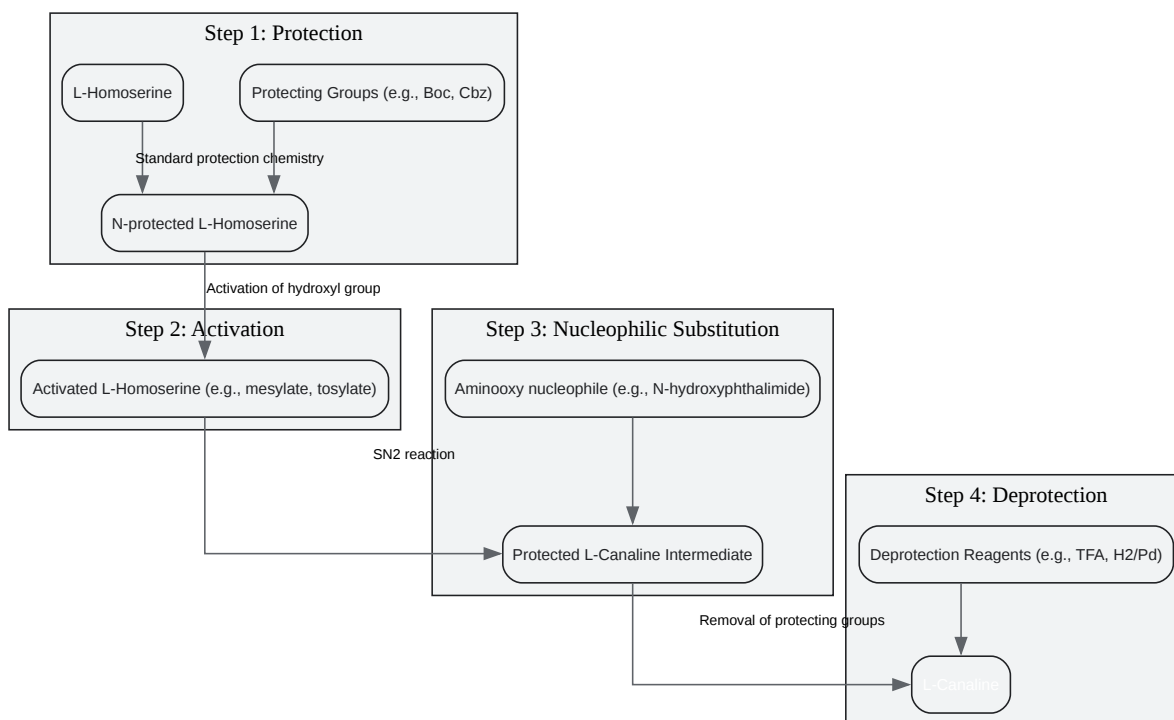
Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and biological evaluation of **L-Canaline**. These protocols are based on established methods for similar compounds and enzymatic assays.

Synthesis of L-Canaline

A specific, detailed experimental protocol for the chemical synthesis of **L-Canaline** is not widely published. However, a plausible synthetic route can be adapted from general methods for the synthesis of non-proteinogenic amino acids. One potential approach involves the modification of a suitable starting material such as L-aspartic acid or L-homoserine. A generalized, hypothetical protocol is provided below.

2.1.1 Hypothetical Synthesis Workflow



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Caption: Hypothetical workflow for the synthesis of **L-Canaline**.

Methodology:

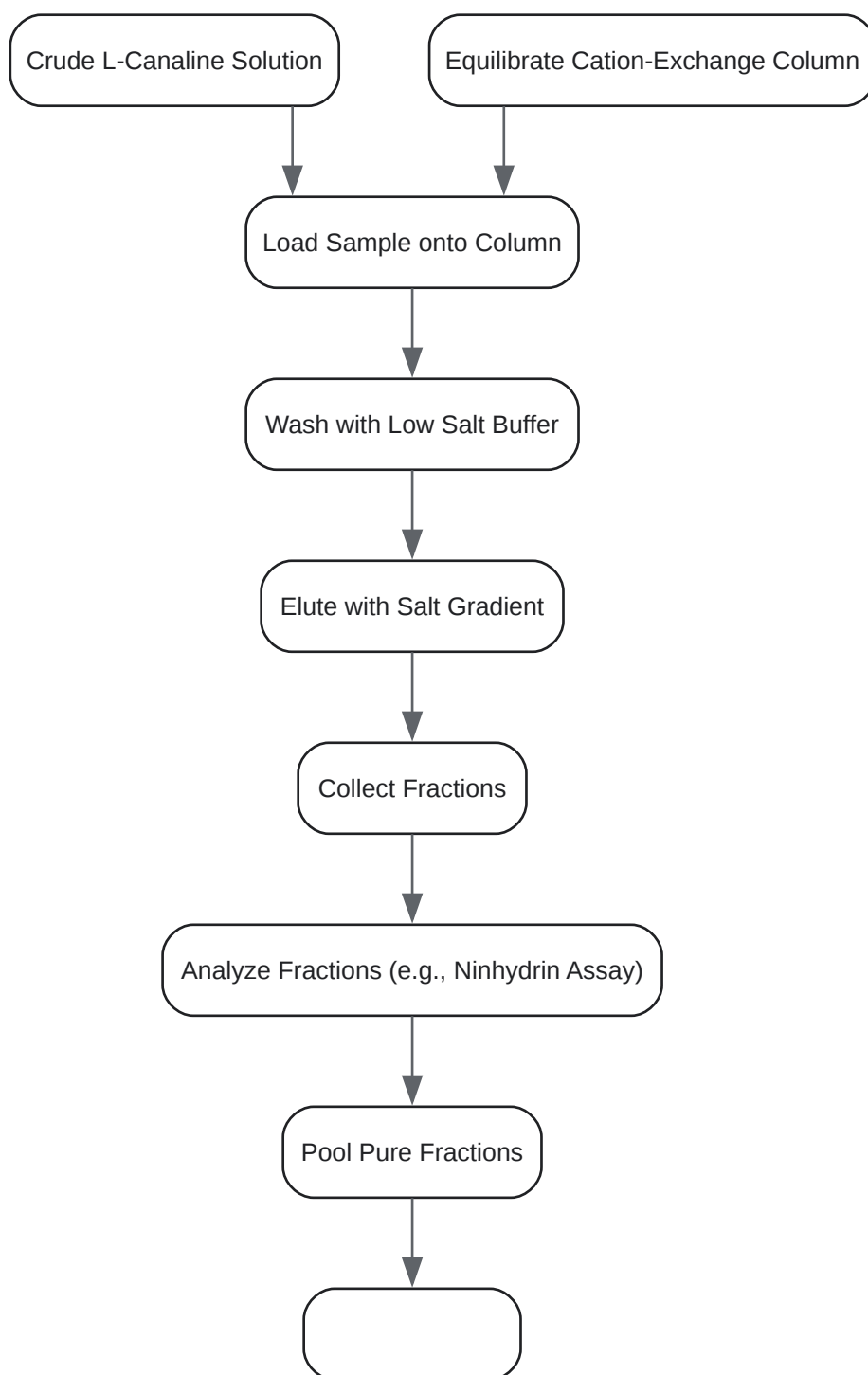
- Protection: The amino group of a suitable starting material, such as L-homoserine, is protected using standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions.

- **Activation:** The hydroxyl group of the protected homoserine is activated to create a good leaving group, for instance, by converting it to a mesylate or tosylate.
- **Nucleophilic Substitution:** The activated intermediate is then reacted with a suitable aminoxy nucleophile, such as N-hydroxyphthalimide, in an SN2 reaction to introduce the aminoxy functionality.
- **Deprotection:** Finally, all protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the final product, **L-Canaline**.

Purification of L-Canaline by Ion-Exchange Chromatography

L-Canaline, being an amino acid, can be effectively purified using ion-exchange chromatography. The following is a general protocol that can be adapted for its purification.

2.2.1 Ion-Exchange Chromatography Workflow



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Caption: Workflow for the purification of **L-Canaline**.

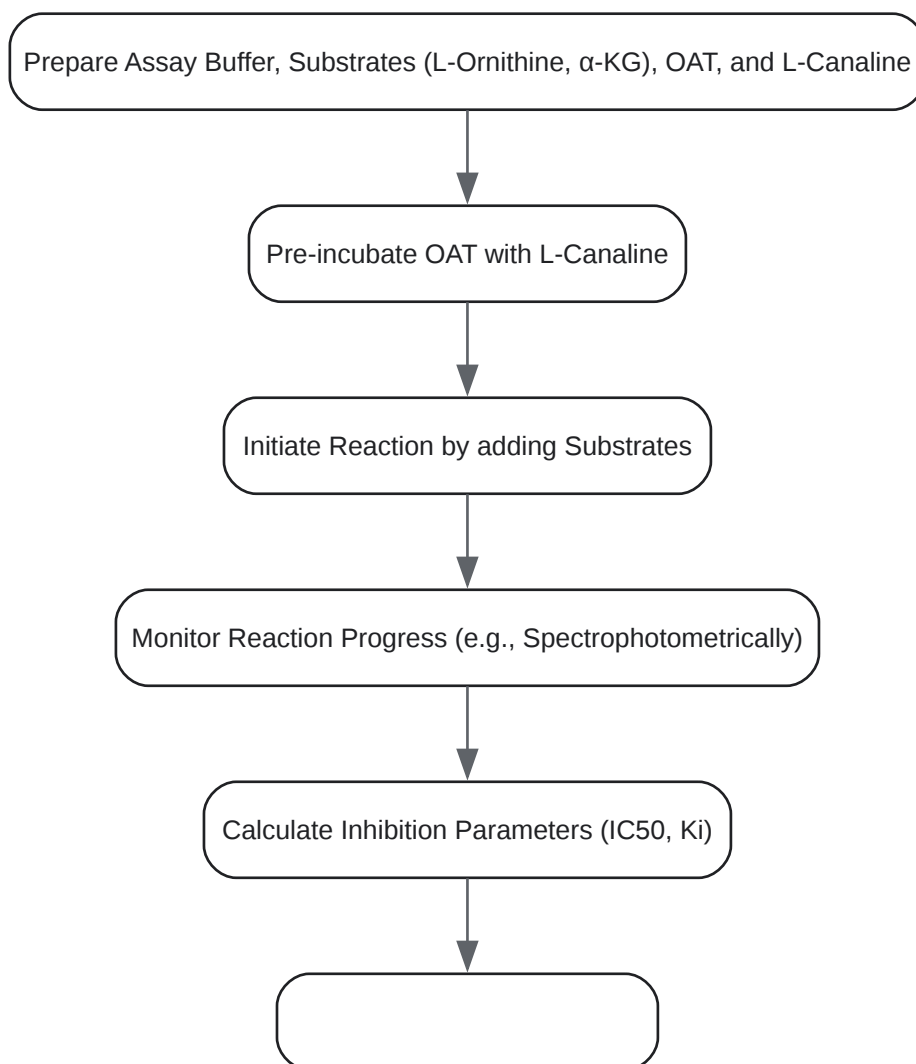
Methodology:

- **Column Preparation:** A cation-exchange chromatography column (e.g., Dowex 50W) is packed and equilibrated with a low ionic strength acidic buffer (e.g., 0.2 M sodium citrate buffer, pH 3.2).
- **Sample Loading:** The crude **L-Canaline** solution, dissolved in the equilibration buffer, is loaded onto the column. **L-Canaline**, being positively charged at this pH, will bind to the negatively charged resin.
- **Washing:** The column is washed with the equilibration buffer to remove any unbound impurities.
- **Elution:** **L-Canaline** is eluted from the column by applying a gradient of increasing ionic strength or pH. For example, a linear gradient of sodium chloride or a buffer with a higher pH can be used.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed for the presence of **L-Canaline** using a suitable method such as the ninhydrin assay.
- **Pooling and Desalting:** Fractions containing pure **L-Canaline** are pooled, and the salt is removed by a suitable method like dialysis or gel filtration.

Ornithine Aminotransferase (OAT) Inhibition Assay

The inhibitory activity of **L-Canaline** on OAT can be determined by measuring the decrease in enzyme activity in the presence of the inhibitor. Several continuous coupled assays can be adapted for this purpose.^{[2][3]}

2.3.1 OAT Inhibition Assay Workflow



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Caption: Workflow for the OAT inhibition assay.

Methodology:

- **Reagent Preparation:** Prepare a suitable assay buffer (e.g., 100 mM potassium pyrophosphate, pH 8.0), solutions of the substrates L-ornithine and α-ketoglutarate, a solution of purified OAT, and a series of dilutions of **L-Canaline**.
- **Enzyme-Inhibitor Pre-incubation:** In a microplate well, pre-incubate a fixed amount of OAT with varying concentrations of **L-Canaline** for a defined period to allow for inhibitor binding.

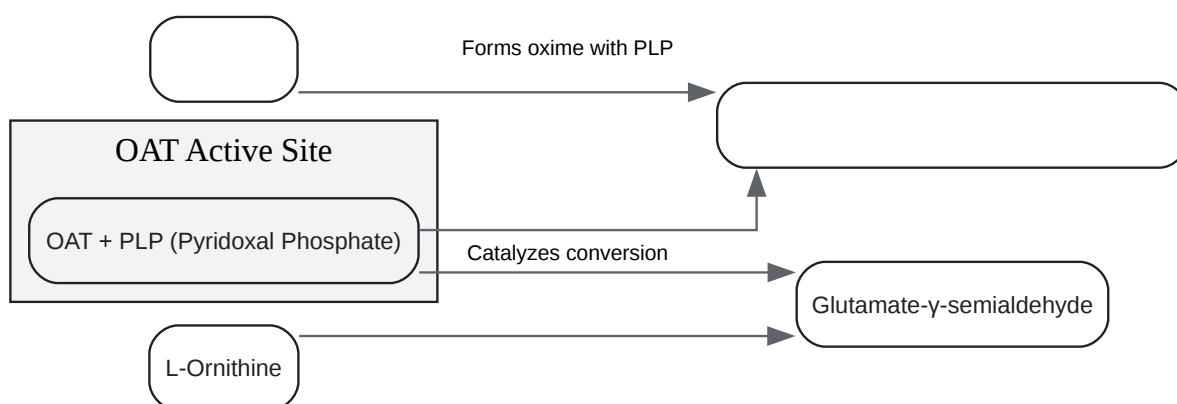
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrates L-ornithine and α -ketoglutarate to the wells.
- **Monitoring Reaction Progress:** The rate of the reaction can be monitored continuously by coupling the production of glutamate to a detectable signal. For example, using L-glutamate oxidase and a fluorescent probe like Amplex® Red, the production of glutamate can be measured fluorometrically.[3]
- **Data Analysis:** The initial reaction rates at different **L-Canaline** concentrations are determined. These rates are then plotted against the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Signaling Pathways and Mechanisms of Action

L-Canaline exerts its biological effects primarily through two key mechanisms: the inhibition of PLP-dependent enzymes and its participation in the Canaline-Urea cycle.

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

L-Canaline is a potent irreversible inhibitor of a variety of PLP-dependent enzymes, with OAT being a primary target.[4] The aminoxy group of **L-Canaline** reacts with the aldehyde group of the PLP cofactor at the enzyme's active site to form a stable oxime, thereby inactivating the enzyme.[3][5]

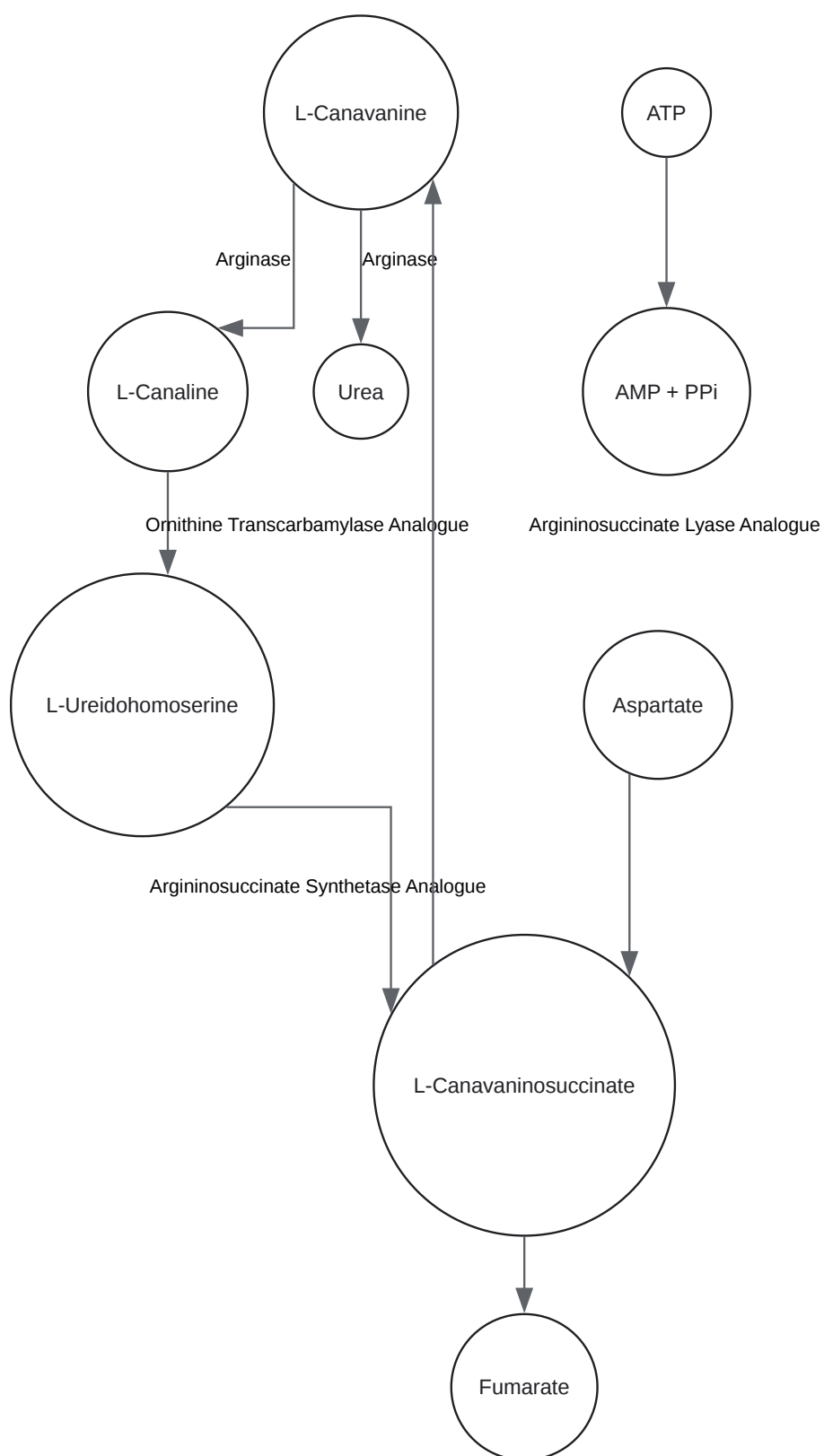


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Caption: Mechanism of OAT inhibition by **L-Canaline**.

The Canaline-Urea Cycle

In certain leguminous plants, **L-Canaline** is a key intermediate in the catabolism of L-canavanine, a structural analog of arginine. This metabolic pathway is known as the Canaline-Urea cycle.



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Caption: The Canaline-Urea Cycle.

Conclusion

L-Canaline is a fascinating natural product with significant potential for biochemical and pharmacological research. Its potent and often irreversible inhibition of PLP-dependent enzymes makes it a valuable tool for studying enzyme mechanisms and a potential lead compound for drug development. This guide provides a comprehensive summary of the current knowledge on the chemical and physical properties of **L-Canaline**, along with detailed experimental protocols and an overview of its biological pathways. It is hoped that this resource will facilitate further research into the multifaceted roles of this intriguing molecule.

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- To cite this document: BenchChem. [Chemical and physical properties of L-Canaline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555070#chemical-and-physical-properties-of-l-canaline]

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